molecular formula C10H11NOS B183390 N-(4-mercaptophenyl)cyclopropanecarboxamide CAS No. 639090-54-3

N-(4-mercaptophenyl)cyclopropanecarboxamide

Cat. No. B183390
M. Wt: 193.27 g/mol
InChI Key: GWSVARXVWRFLLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-mercaptophenyl)cyclopropanecarboxamide involves a reaction in tert-butyl alcohol at 90℃ for 1 hour . A suspension of compound A and cyclopropane carboxylic acid (4-mercapto-phenyl)-amide in t-butanol was degassed by evacuation, then flushed with nitrogen. The mixture was stirred at 90 C under nitrogen atmosphere for 1 hour then the solvent was removed in vacuo. The residue was dissolved in ethyl acetate and washed with an aqueous solution of potassium carbonate and sodium chloride. The organic extract was dried over magnesium sulphate, concentrated to a low volume and allowed to crystallize. The product was collected as colorless crystals .


Molecular Structure Analysis

The molecular structure of N-(4-mercaptophenyl)cyclopropanecarboxamide is represented by the InChI string: InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) . The Canonical SMILES representation is: C1CC1C(=O)NC2=CC=C(C=C2)S .


Physical And Chemical Properties Analysis

N-(4-mercaptophenyl)cyclopropanecarboxamide has a molecular weight of 193.27 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 193.05613515 g/mol and the Monoisotopic Mass is also 193.05613515 g/mol . The Topological Polar Surface Area is 30.1 Ų and the Heavy Atom Count is 13 .

Scientific Research Applications

  • Synthesis Techniques : A study by Harrop et al. (2003) discusses the synthesis of related compounds, N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide and N-2-mercaptophenyl-2'-pyridinecarboxamide, which are synthesized from 2-aminothiophenol and appropriate acid chlorides. This method is compatible with aromatic acid chlorides containing a heteroatom, indicating potential synthetic pathways for similar compounds (Harrop, Rodriguez, & Mascharak, 2003).

  • Modeling Enzymatic Activity : Tyler et al. (2003) explored the Co(III) complexes of a related compound, N,N'-bis(2-mercaptophenyl)pyridine-2,6-dicarboxamide, to understand the role of Cys-S oxidation in Co-containing nitrile hydratase. Their findings provide insight into the possible enzymatic roles of similar compounds (Tyler, Noveron, Olmstead, & Mascharak, 2003).

  • Catalysis in Chemical Ligation : Research by Cowper et al. (2015) on 3/4-mercaptobenzyl sulfonates, which are structurally related, reveals their use as catalysts for native chemical ligation. This suggests potential catalytic applications for N-(4-mercaptophenyl)cyclopropanecarboxamide in similar contexts (Cowper, Sze, Premdjee, Bongat White, Hacking, & Macmillan, 2015).

  • Pharmaceutical Synthesis : Mekhael et al. (2011) discussed the synthesis of cyclopropanecarboxamides, suggesting that similar methods might be applicable for synthesizing N-(4-mercaptophenyl)cyclopropanecarboxamide for potential use in pharmaceuticals (Mekhael, Linden, & Heimgartner, 2011).

  • Conversion in Co(III) Complexes : The work of Tyler et al. (2001) on the conversion of azomethine moiety to carboxamido group in Co(III) complexes using a similar ligand can provide insights into the reactivity of related compounds under similar conditions (Tyler, Olmstead, & Mascharak, 2001).

  • Characterization of Related Compounds : The study by Özer et al. (2009) on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural characterization and synthesis methods, could inform the study of similar compounds like N-(4-mercaptophenyl)cyclopropanecarboxamide (Özer, Arslan, VanDerveer, & Külcü, 2009).

  • Antidopaminergic Agent Synthesis : Yamaguchi et al. (2003) describe the enantioselective synthesis of cyclopropanecarboxamides as antidopaminergic agents, demonstrating potential pharmaceutical applications for similar compounds (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

  • Palladium-Catalyzed Arylation of Cyclopropanes : Parella et al. (2013) discuss the Pd-catalyzed direct arylation of C(sp3)-H bonds in cyclopropanes to produce cyclopropanecarboxamides, which could be relevant for modifying compounds like N-(4-mercaptophenyl)cyclopropanecarboxamide (Parella, Gopalakrishnan, & Babu, 2013).

properties

IUPAC Name

N-(4-sulfanylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSVARXVWRFLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587363
Record name N-(4-Sulfanylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-mercaptophenyl)cyclopropanecarboxamide

CAS RN

639090-54-3
Record name N-(4-Sulfanylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-aminothiophenol (9.4 g, 75.0 mmol, 1.5 equiv) and pyridine (8.09 mL, 100.0 mmol, 2 equiv) at 0° C. was added cyclopropanecarbonyl chloride (4.58 mL, 50.0 mmol, 1 equiv) drop wise. The reaction was stirred from 0° C. to room temperature for overnight, diluted with EtOAc (200 mL), washed with 1 N HCl (50 mL×4), dried over Na2SO4, concentrated, and dried under vacuum to yield the compound 5 as a off-white solid (8.5 g, 88%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
8.09 mL
Type
reactant
Reaction Step One
Quantity
4.58 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hofmans, L Devisscher, S Martens… - Journal of Medicinal …, 2018 - ACS Publications
Receptor interacting protein kinase 1 (RIPK1) plays a crucial role in tumor necrosis factor (TNF)-induced necroptosis, suggesting that this pathway might be druggable. Most inhibitors of …
Number of citations: 31 pubs.acs.org
S Turk, B Merget, S Eid, S Fulle - Journal of Medicinal Chemistry, 2018 - ACS Publications
Elimination of inadvertent binding is crucial for inhibitor design targeting conserved protein classes like kinases. Compounds in clinical trials provide a rich source for initiating drug …
Number of citations: 11 pubs.acs.org
S Abraham, MJ Hadd, L Tran, T Vickers… - Bioorganic & medicinal …, 2011 - Elsevier
The synthesis and SAR for a novel series of pyrrolotriazines as pan-Aurora kinase inhibitors are described. Optimization of the cyclopropane carboxamide terminus of lead compound 1 …
Number of citations: 20 www.sciencedirect.com

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